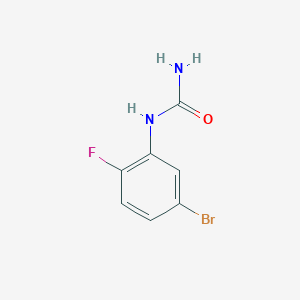

5-Bromo-2-fluorophenylurea

Description

5-Bromo-2-fluorophenylurea is an organic compound with the molecular formula C7H6BrFN2O It is a derivative of phenylurea, where the phenyl ring is substituted with bromine and fluorine atoms

Properties

Molecular Formula |

C7H6BrFN2O |

|---|---|

Molecular Weight |

233.04 g/mol |

IUPAC Name |

(5-bromo-2-fluorophenyl)urea |

InChI |

InChI=1S/C7H6BrFN2O/c8-4-1-2-5(9)6(3-4)11-7(10)12/h1-3H,(H3,10,11,12) |

InChI Key |

IESLJAHBCRVLTL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Br)NC(=O)N)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of 5-Bromo-2-fluorophenylurea typically involves the reaction of 5-bromo-2-fluoroaniline with isocyanates or carbamates under controlled conditions. One common method includes the following steps:

Starting Material: 5-Bromo-2-fluoroaniline.

Reaction with Isocyanate: The aniline derivative reacts with an isocyanate to form the corresponding urea derivative.

Purification: The product is purified using recrystallization or chromatography techniques.

Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

5-Bromo-2-fluorophenylurea undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using reagents like organolithium or Grignard reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

Common reagents used in these reactions include palladium catalysts, organolithium reagents, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

While the exact compound "5-Bromo-2-fluorophenylurea" isn't extensively documented, related compounds and research directions offer insights into its potential applications. Here's an overview based on the provided search results:

Chemical Information

- Definition: 5-Bromo-2-chloro-4-fluorophenyl)urea (BCFU) is a chemical compound with the molecular formula . It is also known as N-(5-Bromo-2-chloro-4-fluorophenyl) urea and has a molecular weight of 250.5 g/mol.

- Properties: BCFU is a white solid used as a reagent in scientific research.

Potential Applications

-

Scientific Experiments :

- BCFU can be used as a reagent in synthetic chemistry.

- It has potential applications in material science, specifically in designing and synthesizing new materials.

-

Drug Discovery and Development :

- BCFU's biological properties make it a candidate for drug discovery and development.

- It exhibits antifungal and antitumor activity.

Research Status

- Ongoing Research: Current research focuses on the synthesis, characterization, and potential applications of BCFU. Studies aim to determine its biological mechanism of action and toxicity.

- Limitations: A challenge is its low water solubility, which limits its potential biological activity and use in drug development. Further study is needed to understand its biological impact fully.

Related Research

- 5-Bromo-2-fluoropyrimidine: A fluorinated pyrimidine building block can be used as a synthesis intermediate for APIs and push-pull molecules .

- Indole Derivatives: Indole derivatives have shown potential as antioxidants, antimicrobial agents, and anticancer agents .

- 5-bromo-2-(α-hydroxypentyl)benzoate: Different crystal forms of sodium 5-bromo-2-(α-hydroxypentyl)benzoate are studied to improve drug stability and efficacy in treating cardio-cerebral ischemic diseases .

Mechanism of Action

The mechanism of action of 5-Bromo-2-fluorophenylurea depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The bromine and fluorine atoms enhance its binding affinity and selectivity towards these targets, leading to its biological effects.

Comparison with Similar Compounds

5-Bromo-2-fluorophenylurea can be compared with other phenylurea derivatives such as:

5-Bromo-2-chlorophenylurea: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and biological activity.

5-Bromo-2-methylphenylurea: Contains a methyl group instead of fluorine, affecting its physical and chemical properties.

5-Bromo-2-nitrophenylurea: The nitro group introduces different electronic effects, influencing its reactivity and applications.

The uniqueness of this compound lies in the presence of both bromine and fluorine atoms, which confer distinct electronic and steric properties, making it valuable for specific applications in research and industry.

Biological Activity

5-Bromo-2-fluorophenylurea is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article aims to provide a comprehensive overview of its biological activities, including mechanisms of action, anticancer properties, and relevant research findings.

Chemical Structure and Properties

This compound features a unique structure characterized by the presence of bromine and fluorine atoms. These halogen substituents can significantly influence the compound's reactivity and biological interactions. The urea moiety allows for hydrogen bonding with target proteins, which may enhance binding affinity and modulate biological pathways.

The mechanism of action for this compound involves its interaction with specific molecular targets. The halogen atoms are believed to enhance the compound's binding affinity to certain enzymes or receptors, thereby influencing their activity. This can lead to modulation of various signaling pathways critical in cancer progression and cell proliferation.

Anticancer Activity

Recent studies have highlighted the promising anticancer properties of this compound. Below is a summary of key findings:

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| MCF-7 (breast cancer) | 0.7 ± 0.2 | Inhibition of thymidylate synthase |

| SGC-7901 (stomach) | 30.0 ± 1.2 | Induction of apoptosis |

| HepG2 (liver) | 18.3 ± 1.4 | Cell cycle arrest at G1 phase |

| T24 (bladder) | 4.58 ± 0.24 | Apoptosis and necroptosis via ROS generation |

These results indicate that this compound exhibits significant antiproliferative effects across various cancer cell lines, making it a candidate for further development as an anticancer agent .

Study 1: In Vitro Evaluation

A study investigated the cytotoxic effects of this compound on human bladder cancer cells (T24). The compound was found to induce apoptosis at lower concentrations while higher concentrations led to necroptotic cell death through activation of the RIPK1/RIPK3/MLKL pathway. This dual mechanism underscores the compound's potential as a therapeutic agent in cancer treatment .

Study 2: Molecular Docking Analysis

Molecular docking studies revealed that this compound has promising binding affinities with key targets involved in tumor progression, such as matrix metalloproteinases (MMP-2 and MMP-9). The computational analysis indicated stable interactions with these enzymes, suggesting that the compound could inhibit tumor growth by preventing angiogenesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.